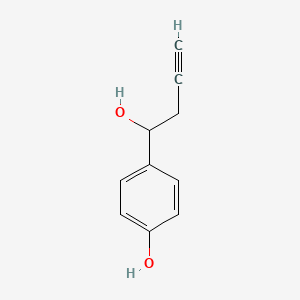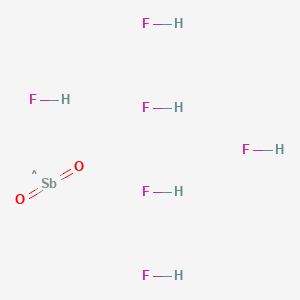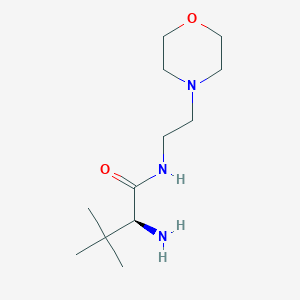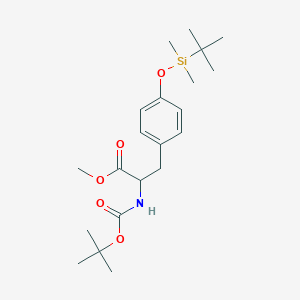![molecular formula C47H75NO17 B13903748 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid” is a complex organic molecule with a highly intricate structure. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the bicyclic structure. Common synthetic routes may involve:
Stepwise Synthesis: Building the molecule piece by piece, starting with simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Catalysts: Employing catalysts to facilitate specific reactions, such as hydrogenation or oxidation.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may include:
Batch Processing: Conducting reactions in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions will depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
The compound’s unique structure and properties make it valuable in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for treating specific diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
作用机制
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. Understanding the molecular pathways involved is crucial for optimizing its use in various applications.
相似化合物的比较
Similar Compounds
Similar compounds may include other complex organic molecules with analogous structures or functional groups. Examples might be:
Natural Products: Such as certain alkaloids or terpenoids.
Synthetic Analogues: Designed to mimic the structure and activity of the compound.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties. Comparing it with similar compounds can highlight its distinct advantages or potential areas for further research.
属性
分子式 |
C47H75NO17 |
|---|---|
分子量 |
926.1 g/mol |
IUPAC 名称 |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
InChI 键 |
QGGFZZLFKABGNL-KKGHZKTASA-N |
手性 SMILES |
C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
规范 SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)

![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)




![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)


